molecular formula C16H17NO5S2 B7418576 4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B7418576
M. Wt: 367.4 g/mol
InChI Key: IJWKSBPTJQMUHJ-UKTHLTGXSA-N
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Description

The compound 4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS: 18623-44-4) is a rhodanine-based thiazolidinone derivative. Its structure features a 3,4-dimethoxy-substituted benzylidene group at the C5 position of the thiazolidinone core, a sulfanylidene (thiocarbonyl) group at C2, and a butanoic acid side chain at N3 (Figure 1). This compound is synthesized via a condensation reaction between a thiazolidinone precursor and 3,4-dimethoxybenzaldehyde under acidic conditions, a method common to related derivatives .

Thiazolidinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWKSBPTJQMUHJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative known for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a dimethoxyphenyl group, and a butanoic acid moiety. Its molecular formula is C16H17N1O5S2C_{16}H_{17}N_{1}O_{5}S_{2}, indicating the presence of sulfur and nitrogen in its structure, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₇N₁O₅S₂
Molecular Weight367.44 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolidinone ring is believed to play a crucial role in enzyme inhibition, while the dimethoxyphenyl group may facilitate interactions through π-π stacking or hydrogen bonding.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Antioxidant Activity : It exhibits the ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it can inhibit the growth of various bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Antioxidant Activity

Research indicates that 4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid demonstrates significant antioxidant properties. In vitro assays have shown that it effectively reduces reactive oxygen species (ROS) levels in cultured cells.

Antimicrobial Effects

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Anti-inflammatory Potential

Another study evaluated its anti-inflammatory effects using lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced pro-inflammatory cytokine production (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To assess the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate antimicrobial properties against clinical isolates.
    • Method : Disk diffusion method.
    • Results : Zones of inhibition ranged from 10 mm to 15 mm against tested strains, demonstrating effective antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared with analogs differing in:

  • Substituent positions on the benzylidene ring.
  • Chain length (butanoic vs. propanoic acid).
  • Additional functional groups (e.g., methylsulfanyl).
  • Stereochemistry (E/Z isomerism).
Table 1: Structural and Molecular Comparison
Compound Name Substituents (Benzylidene) Chain Type Molecular Formula Molecular Weight (g/mol) Notable Features References
Target Compound 3,4-Dimethoxyphenyl Butanoic acid C₁₆H₁₇NO₅S₂ 367.44 Optimal electronic effects
4-[(5E)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 2-Methoxyphenyl Butanoic acid C₁₅H₁₅NO₄S₂ 337.41 Reduced steric hindrance
2-[(5E)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid 2,4-Dimethoxyphenyl Butanoic acid C₁₆H₁₉NO₅S₃ 409.52 Increased lipophilicity
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-Methoxyphenyl Propanoic acid C₁₄H₁₃NO₄S₂ 323.39 Shorter chain, lower solubility
4-[(5Z)-4-Oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-Prop-2-enoxyphenyl Butanoic acid C₁₇H₁₇NO₅S₂ 379.45 Z-isomer, allyloxy group
2-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 3,4-Dimethoxyphenyl 3-Methylbutanoic acid C₁₇H₁₉NO₅S₂ 381.46 Branched chain, altered pharmacokinetics

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